molecular formula C10H8F4O3 B11768954 4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid

4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid

Cat. No.: B11768954
M. Wt: 252.16 g/mol
InChI Key: WPGUKLDNJDUCGR-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of both trifluoromethyl and fluorophenyl groups in its structure imparts significant electron-withdrawing effects, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out using conventional or microwave irradiation methods . The resulting product undergoes intramolecular cyclization in nitrobenzene under reflux conditions to yield the desired compound in quantitative yields .

Chemical Reactions Analysis

4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid exerts its effects involves its interaction with molecular targets through its electron-withdrawing groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid can be compared with other fluorinated compounds such as:

Properties

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

4,4,4-trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid

InChI

InChI=1S/C10H8F4O3/c11-7-3-1-6(2-4-7)9(17,5-8(15)16)10(12,13)14/h1-4,17H,5H2,(H,15,16)

InChI Key

WPGUKLDNJDUCGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)(C(F)(F)F)O)F

Origin of Product

United States

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